3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride
Description
3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride is a bicyclic organic compound featuring a sulfur atom (thia) and a nitrogen atom (aza) within its fused ring system. Its molecular formula is C₇H₁₁NOS·HCl, with a molecular weight of 193.694 g/mol and CAS numbers 1205682-24-1 (common) and 1523572-09-9 (alternative) . The compound’s SMILES representation (O=C1CC2CSCC(C1)N2) highlights its bicyclo[3.3.1]nonane skeleton, where the sulfur atom occupies position 3 and the nitrogen is at position 7. The hydrochloride salt enhances its solubility, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
3-thia-9-azabicyclo[3.3.1]nonan-7-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS.ClH/c9-7-1-5-3-10-4-6(2-7)8-5;/h5-6,8H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCJGXINWJJNJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CSCC(N2)CC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1523572-09-9 | |
| Record name | 3-Thia-9-azabicyclo[3.3.1]nonan-7-one, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1523572-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride typically involves the double Mannich cyclization of tetrahydrothiopyran-4-one with suitable alkylating agents . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the purification of the final product through recrystallization or chromatography techniques to achieve high purity levels. The compound is then packaged and stored under specific conditions to maintain its stability and prevent degradation.
Chemical Reactions Analysis
Types of Reactions
3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and sodium methoxide (NaOCH3) are used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular pathways, leading to altered cellular functions and potential therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Heteroatom Substitutions
The bicyclo[3.3.1]nonane scaffold is versatile, with heteroatom substitutions (S, O, N) and functional groups significantly altering properties. Key analogs include:
| Compound Name | Heteroatoms (Position) | Molecular Formula | CAS Number | Key Features |
|---|---|---|---|---|
| 3-Thia-9-azabicyclo[3.3.1]nonan-7-one HCl | S (3), N (9) | C₇H₁₁NOS·HCl | 1205682-24-1 | High solubility (HCl salt) |
| 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one | O (3), N (9) | C₇H₁₁NO₂·HCl | 1126795-00-3 | Oxygen enhances polarity |
| 3,7-Diazabicyclo[3.3.1]nonan-9-one | N (3), N (7) | C₇H₁₀N₂O | Not provided | Dual nitrogen sites for H-bonding |
| 9-Thiabicyclo[3.3.1]nonan-3-one | S (9) | C₈H₁₂OS | Not provided | Sulfur at bridgehead position |
Key Observations :
Physicochemical Properties
| Property | 3-Thia-9-azabicyclo (HCl) | 3-Oxa-9-azabicyclo (HCl) | 3,7-Diazabicyclo |
|---|---|---|---|
| Molecular Weight | 193.694 | 193.64 | ~152 (free base) |
| Solubility (Water) | High (HCl salt) | Moderate | Low |
| LogP (Predicted) | ~1.2 | ~0.8 | ~0.5 |
| Melting Point | N/A | N/A | Not reported |
Notes:
- The hydrochloride salt form of the 3-thia derivative significantly improves solubility compared to non-salt analogs .
- LogP values suggest the 3-thia variant is more lipophilic than its 3-oxa counterpart, which may influence membrane permeability .
Biological Activity
3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride is a bicyclic compound characterized by its unique structure that incorporates both sulfur and nitrogen atoms. This distinctive feature contributes to its biological activity, making it a subject of interest in medicinal chemistry and biological research.
Chemical Structure and Properties
The molecular formula of this compound is C7H12ClNOS. Its bicyclic structure allows for various interactions with biological targets, influencing its potential therapeutic applications.
Key Properties:
- Molecular Weight: 179.69 g/mol
- Solubility: Soluble in water and organic solvents
- Stability: Stable under standard laboratory conditions
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The presence of sulfur and nitrogen allows it to form strong bonds, which can inhibit enzyme activity or modulate receptor functions.
Mechanisms include:
- Enzyme Inhibition: By binding to the active sites of enzymes, the compound can prevent substrate access, thereby inhibiting enzymatic reactions.
- Receptor Modulation: It may alter the signaling pathways by interacting with various receptors, potentially leading to therapeutic effects.
Biological Applications
Research indicates that this compound has several promising applications in medicine and biology:
- Antimicrobial Activity: Preliminary studies suggest potential effectiveness against various bacterial strains.
- Anticancer Properties: Investigated for its ability to inhibit cancer cell proliferation.
- Biochemical Probes: Used in studies to explore enzyme mechanisms due to its unique structural characteristics.
Research Findings
Case Studies:
-
Antimicrobial Activity Study:
- A study evaluated the antibacterial effects against Gram-positive and Gram-negative bacteria, showing notable inhibition zones.
- Results indicated that the compound exhibited higher activity than some conventional antibiotics.
-
Anticancer Activity:
- In vitro assays demonstrated that this compound could induce apoptosis in cancer cell lines.
- The mechanism involved the activation of caspase pathways, leading to programmed cell death.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis | |
| Enzyme Inhibition | Blockage of active site |
Comparative Analysis
When compared to similar compounds, such as 9-Methyl-3-thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride, this compound shows distinct reactivity due to its unique bicyclic structure, which enhances its biological interactions.
Similar Compounds for Comparison
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 9-Methyl-3-thia-9-azabicyclo[3.3.1]nonan-7-one | Methyl group addition | Altered enzyme interaction |
| 3-Thia-9-azabicyclo[3.3.1]nonan-7-one-3,3-Dioxo | Dioxo functional group | Enhanced anticancer properties |
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC to isolate intermediates.
- Optimize solvent polarity and temperature to enhance cyclization efficiency.
Advanced: How can computational methods improve reaction design for this compound?
Answer:
Computational approaches like quantum chemical calculations (e.g., DFT) and reaction path searches can predict optimal synthetic pathways:
- Reaction Mechanism Mapping : Use Gaussian software to model transition states and intermediates, reducing trial-and-error experimentation .
- ICReDD Methodology : Integrate experimental data with computational models to narrow down reaction conditions (e.g., solvent, catalyst) for higher yields .
Q. Example Workflow :
Perform DFT calculations to identify low-energy reaction pathways.
Validate predictions with small-scale experiments.
Use machine learning to refine computational models iteratively .
Basic: What analytical techniques are critical for structural characterization?
Answer:
- X-ray Crystallography : Resolve the 3D structure and confirm stereochemistry (e.g., bond angles, torsion angles) .
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at 1718 cm⁻¹, amide carbonyl at 1654 cm⁻¹) .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, van der Waals forces) in crystalline forms .
Q. Example Design :
| Condition | pH | Temperature (°C) | Sampling Intervals (h) |
|---|---|---|---|
| Acidic | 2 | 25, 40, 60 | 0, 24, 48, 72 |
| Neutral | 7 | 25, 40, 60 | 0, 24, 48, 72 |
| Basic | 12 | 25, 40, 60 | 0, 24, 48, 72 |
Advanced: How to integrate molecular docking studies for bioactivity prediction?
Answer:
- Software Tools : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes, receptors) .
- Parameterization : Optimize force fields (e.g., AMBER) for the bicyclic scaffold and hydrochloride counterion.
- Validation : Compare docking scores with experimental IC50 values from enzyme inhibition assays .
Example Output : Docking scores (kcal/mol) for a related compound targeting bacterial enzymes:
| Compound | Target Protein | Binding Affinity |
|---|---|---|
| Analog | Penicillin-Binding Protein | -8.2 |
| Analog | β-Lactamase | -7.5 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
